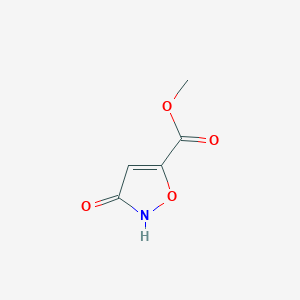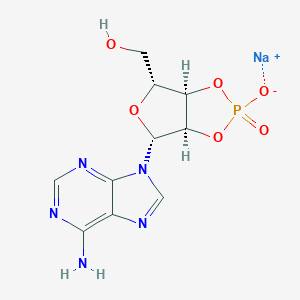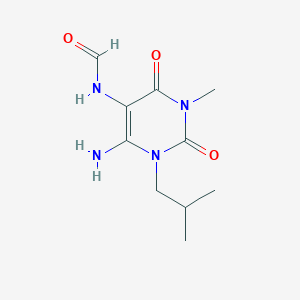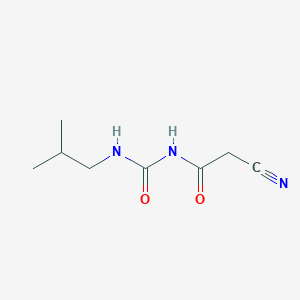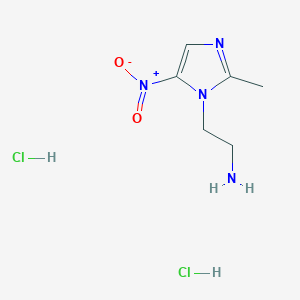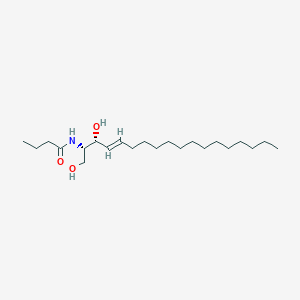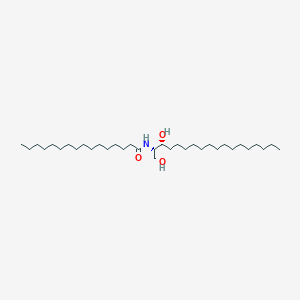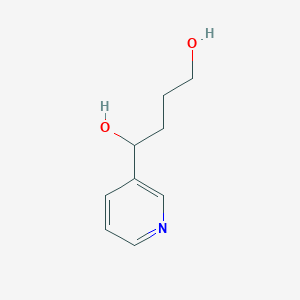
1-(3-Pyridinyl)-1,4-butanediol
Descripción general
Descripción
1-(3-Pyridinyl)-1,4-butanediol (1-PBD) is an organic molecule that is used as a building block for a variety of synthetic processes in the laboratory. It is a useful compound for the synthesis of a variety of molecules, including those used in pharmaceuticals, and its versatility makes it a valuable tool for researchers. In addition, 1-PBD has been studied for its potential applications in scientific research and medicine.
Aplicaciones Científicas De Investigación
Degradation of Nitrosamines
The compound has been used in the degradation of nitrosamines, specifically 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). In a study, the CeO2-LaFeO3 composite showed much better activity in the catalytic degradation of NNK compared to CeO2 and LaFeO3 .
Synthesis of Aminomethyl Benzimidazoles
1-(3-PYRIDYL)-1,4-BUTANEDIOL is used as a synthetic intermediate in the preparation of aminomethyl benzimidazoles . These compounds act as inhibitors of gelatinase B, an enzyme involved in the breakdown of the extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling.
Preparation of Aminopyridines
The compound is also used in the synthesis of aminopyridines . These are used as antibacterial enoyl acyl carrier protein reductase inhibitors. Enoyl-acyl carrier protein reductase is an essential enzyme in the fatty acid synthesis pathway in bacteria, and its inhibition can lead to antibacterial effects.
C–H Functionalization of Pyridines
1-(3-PYRIDYL)-1,4-BUTANEDIOL can be involved in the C–H functionalization of pyridines . This process is a key step in the synthesis of complex organic molecules from simple precursors, and pyridines are important structures in many pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, which are structurally similar to this compound, have been reported to have target selectivity
Mode of Action
It’s known that similar compounds, such as imidacloprid analogues, exhibit insecticidal activity . This suggests that 1-(3-Pyridyl)-1,4-Butanediol might interact with its targets to induce changes, but the specifics of these interactions are yet to be determined.
Biochemical Pathways
It’s known that similar compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), are metabolized to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (nnal), which has a chiral center at the 1-position . This suggests that 1-(3-Pyridyl)-1,4-Butanediol might be involved in similar metabolic pathways.
Pharmacokinetics
It’s known that nnal, a metabolite of a similar compound nnk, is formed predominantly as the (s)-enantiomer in rodent and human tissues
Result of Action
It’s known that similar compounds, such as diallyl trisulfide, can inhibit the carcinogenic effects of nnk in lung tumorigenesis
Action Environment
It’s known that similar compounds, such as nnk, can be influenced by factors like tobacco smoke carcinogens
Propiedades
IUPAC Name |
1-pyridin-3-ylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJHRVMTLGLFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997362 | |
| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridinyl)-1,4-butanediol | |
CAS RN |
76014-83-0 | |
| Record name | 4-Hydroxy-4-(3-pyridyl)-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-PYRIDINYL)-1,4-BUTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2PTK4KE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-(3-Pyridinyl)-1,4-butanediol connected to tobacco carcinogens?
A1: This compound provides insights into the metabolic pathways of potent tobacco-specific carcinogens like N'-Nitrosonornicotine (NNN) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) []. Research suggests that these carcinogens can undergo transformations leading to the formation of reactive species capable of alkylating DNA. Studies utilizing model compounds mimicking the alpha-hydroxylation of NNN and NNK have identified 1-(3-Pyridinyl)-1,4-butanediol as a product during solvolysis reactions []. These reactions, often conducted in controlled laboratory environments, provide valuable clues about the breakdown and potential reactivity of these carcinogenic compounds.
Q2: What makes the formation of 1-(3-Pyridinyl)-1,4-butanediol in these studies particularly noteworthy?
A2: The presence of 1-(3-Pyridinyl)-1,4-butanediol, alongside other specific reaction products, points towards the involvement of a cyclic oxonium ion intermediate during the solvolysis of the model carcinogens []. This detail is crucial as it sheds light on the mechanism by which these tobacco-related compounds may interact with biological molecules like DNA. Understanding these mechanisms is fundamental for developing strategies to mitigate the harmful effects of tobacco carcinogens.
Q3: Beyond tobacco research, has 1-(3-Pyridinyl)-1,4-butanediol been linked to any other areas of study?
A3: Interestingly, 1-(3-Pyridinyl)-1,4-butanediol has been identified as a potential biomarker for secondhand smoke exposure in children []. A study utilizing untargeted metabolomics analysis of urine samples revealed that the levels of this compound were significantly associated with exposure to secondhand smoke []. This finding highlights the potential of 1-(3-Pyridinyl)-1,4-butanediol as a non-invasive indicator for assessing the impact of passive smoking, particularly in vulnerable populations like children.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



